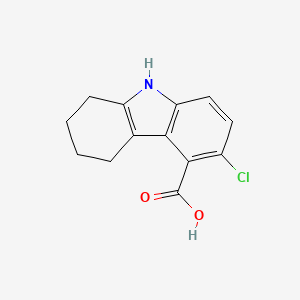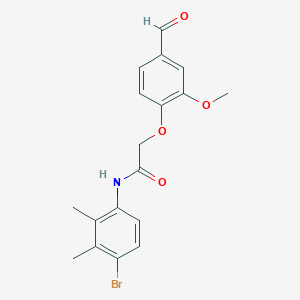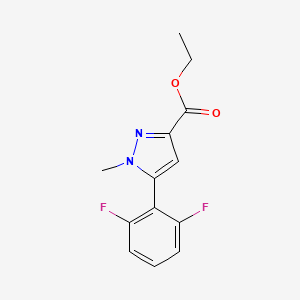
ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
The compound “ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a carboxylate ester group and a 2,6-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, pyrrolopyrazine derivatives, which are similar in structure, can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring, the carboxylate ester group, and the 2,6-difluorophenyl group .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which are structurally similar to the compound , have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Applications De Recherche Scientifique
Synthesis Techniques and Reactivity Ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate and its derivatives are synthesized through various chemical reactions, showing the chemical versatility of this compound. A notable synthesis method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to the formation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is highlighted for its efficiency in preparing new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015). Additionally, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of different condensed pyrazoles and showcasing the compound's reactivity and potential for creating structurally diverse molecules (Arbačiauskienė et al., 2011).
Bioactive Properties and Applications The compound and its variants also demonstrate bioactive properties. For instance, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and used to create trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These derivatives have shown potential as novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, indicating their utility in both chemical fluorescence and agricultural applications (Wu et al., 2006).
Structural and Physical Properties In-depth studies on the structural and physical properties of these compounds have been conducted. For instance, the crystal structure and density functional theory (DFT) calculations have been used to understand the molecular structure and physical-chemical properties of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, providing insights into the compound's behavior and potential applications (Zhao & Wang, 2023).
Propriétés
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-11(17(2)16-10)12-8(14)5-4-6-9(12)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWBXNQNPHVRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=C(C=CC=C2F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)


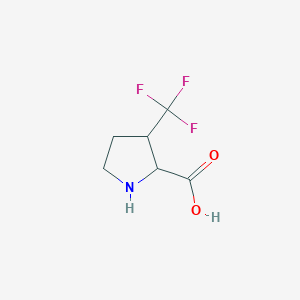
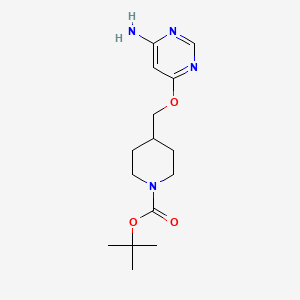
![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)



![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)
